molecular formula C12H21ClN2O3S B2785774 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-87-0

1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2785774
CAS No.: 1856099-87-0
M. Wt: 308.82
InChI Key: PQESJRVFWKEUKL-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-butyl group: This can be done through alkylation reactions using sec-butyl halides in the presence of a strong base.

    Attachment of the isobutoxymethyl group: This step involves the reaction of the pyrazole derivative with isobutyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Medicinal chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Chemical biology: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Material science: It can be used in the synthesis of functional materials with specific properties, such as polymers and coatings.

    Agricultural chemistry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.

    1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonic acid: This compound has a sulfonic acid group, which is more stable and less reactive compared to the sulfonyl chloride group.

    1-sec-butyl-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonate ester: This compound has a sulfonate ester group, which can be used in different chemical reactions compared to the sulfonyl chloride group.

The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-butan-2-yl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-5-10(4)15-11(8-18-7-9(2)3)12(6-14-15)19(13,16)17/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQESJRVFWKEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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